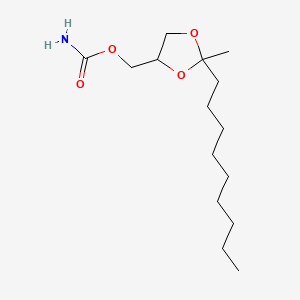
Dioxamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dioxamate, known chemically as (2-Methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate, is a compound with the molecular formula C15H29NO4 . It is a carbamate derivative, which is a class of compounds known for their diverse applications in various fields, including agriculture and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dioxamate can be synthesized through the reaction of 2-methyl-2-nonyl-1,3-dioxolane-4-methanol with carbamoyl chloride under controlled conditions . The reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the use of large-scale reactors where the reactants are combined under optimized temperature and pressure conditions to maximize yield and purity. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Dioxamate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or alcohols.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly used under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
Dioxamate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some this compound compounds are investigated for their potential use as pharmaceuticals, particularly as enzyme inhibitors.
Industry: this compound is used in the production of polymers and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of dioxamate involves its interaction with specific molecular targets. For instance, as a carbamate, it can inhibit enzymes by carbamoylation of the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate compounds, which are known to inhibit cholinesterase enzymes.
Comparison with Similar Compounds
- Ethylene-1,2-dioxamate
- Butylene-1,2-dioxamate
Comparison: Dioxamate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Compared to ethylene-1,2-dioxamate and butylene-1,2-dioxamate, this compound has a longer alkyl chain, which can influence its solubility, reactivity, and biological activity. This uniqueness makes this compound a valuable compound for various applications that require specific chemical characteristics.
Properties
CAS No. |
3567-40-6 |
|---|---|
Molecular Formula |
C15H29NO4 |
Molecular Weight |
287.39 g/mol |
IUPAC Name |
(2-methyl-2-nonyl-1,3-dioxolan-4-yl)methyl carbamate |
InChI |
InChI=1S/C15H29NO4/c1-3-4-5-6-7-8-9-10-15(2)19-12-13(20-15)11-18-14(16)17/h13H,3-12H2,1-2H3,(H2,16,17) |
InChI Key |
OWCAKKIRPJUQFO-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC1(OCC(O1)COC(=O)N)C |
Canonical SMILES |
CCCCCCCCCC1(OCC(O1)COC(=O)N)C |
Key on ui other cas no. |
63917-48-6 3567-40-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


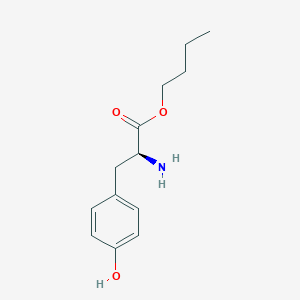
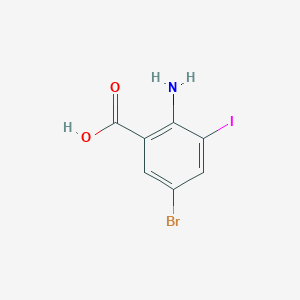
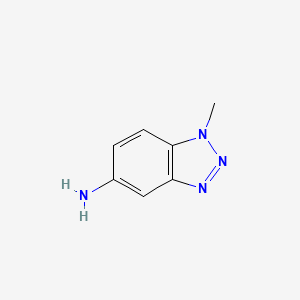

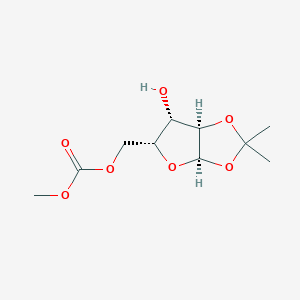
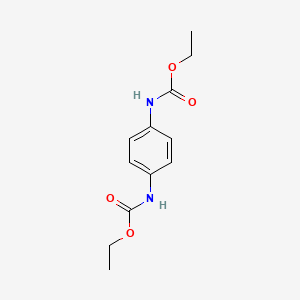

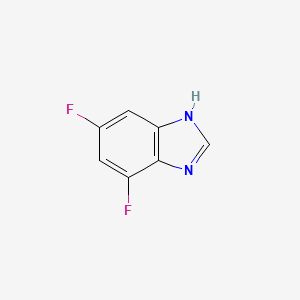
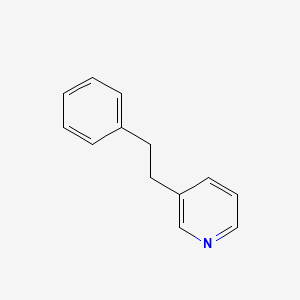

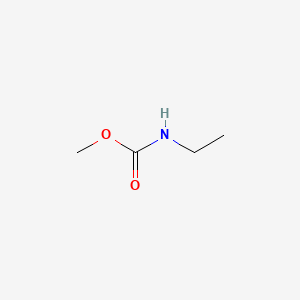
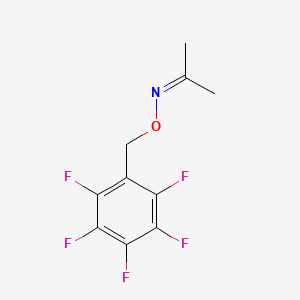
![3-(Oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B1594459.png)

